molecular formula C22H20N4O2 B243981 4-ethyl-N-[2-(4-methoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]benzamide

4-ethyl-N-[2-(4-methoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]benzamide

Cat. No. B243981
M. Wt: 372.4 g/mol
InChI Key: KEOXTDRLPMHAMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-ethyl-N-[2-(4-methoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]benzamide is a chemical compound that has shown potential in various scientific research applications. It belongs to the class of benzotriazole derivatives and has been synthesized using several methods.

Mechanism of Action

The mechanism of action of 4-ethyl-N-[2-(4-methoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]benzamide involves the inhibition of COX-2 enzymes and the scavenging of free radicals. COX-2 enzymes are responsible for the production of prostaglandins, which are involved in inflammation. By inhibiting COX-2 enzymes, the compound reduces inflammation. The compound also scavenges free radicals, which are responsible for oxidative stress and cellular damage.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-ethyl-N-[2-(4-methoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]benzamide include the reduction of inflammation, oxidative stress, and cancer cell growth. The compound has been found to reduce the levels of inflammatory cytokines and prostaglandins in vitro and in vivo. It also reduces oxidative stress by scavenging free radicals. Furthermore, the compound has shown promising results in inhibiting the growth of cancer cells in vitro and in vivo.

Advantages and Limitations for Lab Experiments

The advantages of using 4-ethyl-N-[2-(4-methoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]benzamide in lab experiments include its anti-inflammatory, antioxidant, and anticancer activities. The compound is also relatively easy to synthesize and has shown low toxicity in animal studies. However, limitations include the need for further studies to determine its efficacy and safety in humans.

Future Directions

For research on 4-ethyl-N-[2-(4-methoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]benzamide include investigating its potential as a therapeutic agent for various diseases. The compound has shown potential in reducing inflammation, oxidative stress, and cancer cell growth. Further studies are needed to determine its efficacy and safety in humans. Additionally, the compound can be modified to improve its properties and increase its potency.

Synthesis Methods

The synthesis of 4-ethyl-N-[2-(4-methoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]benzamide has been reported using different methods. One of the commonly used methods involves the reaction of 4-methoxybenzoyl chloride with 2-amino-4-ethylbenzotriazole in the presence of triethylamine. The resulting product is further reacted with 4-aminophenol in the presence of acetic anhydride to obtain the final product.

Scientific Research Applications

4-ethyl-N-[2-(4-methoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]benzamide has shown potential in various scientific research applications. It has been studied for its anti-inflammatory, antioxidant, and anticancer activities. The compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2) enzymes, which are responsible for inflammation. It also exhibits antioxidant activity by scavenging free radicals and reducing oxidative stress. Furthermore, the compound has shown promising results in inhibiting the growth of cancer cells in vitro and in vivo.

properties

Molecular Formula

C22H20N4O2

Molecular Weight

372.4 g/mol

IUPAC Name

4-ethyl-N-[2-(4-methoxyphenyl)benzotriazol-5-yl]benzamide

InChI

InChI=1S/C22H20N4O2/c1-3-15-4-6-16(7-5-15)22(27)23-17-8-13-20-21(14-17)25-26(24-20)18-9-11-19(28-2)12-10-18/h4-14H,3H2,1-2H3,(H,23,27)

InChI Key

KEOXTDRLPMHAMV-UHFFFAOYSA-N

SMILES

CCC1=CC=C(C=C1)C(=O)NC2=CC3=NN(N=C3C=C2)C4=CC=C(C=C4)OC

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)NC2=CC3=NN(N=C3C=C2)C4=CC=C(C=C4)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.